molecular formula C13H14O3S B1393418 Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate CAS No. 745052-94-2

Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate

Cat. No. B1393418
M. Wt: 250.32 g/mol
InChI Key: WSHDLDNMLDZRHC-UHFFFAOYSA-N
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Patent
US07214681B2

Procedure details

A stirred suspension of AlCl3 (12.90 g, 96.8 mmol) in anhydrous CH2Cl2 (135 mL) was treated portionwise at 0° C. with ethyl chlorooxoacetate (8.5 mL, 76.0 mmol). Cyclopropyl phenyl sulfide (10.0 mL, 70.0 mmol) was added to the mixture dropwise over 1 h while maintaining the reaction temperature below 10° C. The mixure was allowed to warm to 20° C., before being stirred for an additional 70 min. Ice cold H2O (35 mL) was added on cooling to 0° C., then the mixture was stirred further for 10 min. The CH2Cl2 layer was separated, then the aqueous layer was extracted with more CH2Cl2 (2×50 mL). The combined organic layers were dried (MgSO4), filtered and concentrated to give ethyl (4-cyclopropylsulfanylphenyl)-oxoacetate: RTB=1.74 min. LHMDS (3.7 mL of a 1.0M solution in THF, 3.7 mmol) was added to a stirred suspension of triphenyl(tetrahydropyran-4-ylmethyl)-phosphonium iodide (Preparation 21, 1.82 g, 3.7 mmol) in anhydrous THF (5.6 mL) at 0° C. After 1 h, a solution of ethyl (4-cyclopropylsulfanylphenyl)oxoacetate (0.78 g, 3.1 mmol) in anhydrous THF (4 mL) was added over 5 min. The mixture was stirred at 0° C. for 1 h, before being allowed to warm to 20° C. over 16 h. H2O (7 mL) was added on cooling down to 0° C. 1M HCl was added to adjust the pH to 6, then the mixture was stirred for 1 h at 20° C. The THF was removed in vacuo, then Et2O (35 mL) was added. The mixture was stirred for 30 min and filtered, washing with Et2O. The aqueous layer was separated and extracted with Et2O (3×10 mL). The combined organic extracts were washed with brine (20 mL), dried, filtered, and concentrated. Flash chromatography (IH—CH2Cl2, 2:1 to 1:1, followed by THF—CH2Cl2, 1:99) yielded ethyl 2-(4-cyclopropylsulfanylphenyl)-3-(tetrahydropyran-4-yl)acrylate: m/z (ES+)=333.2 [M+H]+. A stirred solution of this thioether (609 mg, 1.83 mmol) in CH2Cl2 (35 mL) was treated with a solution of mCPBA (992 mg of 65% pure, 3.74 mmol) in CH2Cl2 (15 mL). After 16 h, saturated aqueous NaHCO3 (25 mL) was added, then stirring was continued for 5 min. The layers were separated, then the aqueous phase was extracted with CH2Cl2 (20 mL). The combined organic layers were washed with saturated aqueous NaHCO3 (25 mL), H2O (25 mL), and brine (25 mL), before being dried (MgSO4). Filtration and solvent evaporation gave ethyl 2-(4-cyclopropanesulfonylphenyl)-3-(tetrahydropyran-4-yl)acrylate: m/z (ES+)=382.2 [M+NH4]+. A solution of this compound (667 mg, 1.83 mmol) in EtOAc (60 mL) was treated with Pd (10% on C, 424 mg, 0.39 mmol). The reaction mixture was stirred under a H2 atmosphere for 3d, before being filtered through Celite. The Celite was washed with EtOAc (100 mL), then the combined filtrates were concentrated to give ethyl 2-(4-cyclopropanesulfonylphenyl)-3-(tetrahydropyran-4-yl)propionate: RF (CH2Cl2-THF, 30:1)=0.56. A solution of this ester (664 mg, 1.81 mmol) in THF-H2O (3:1, 20 mL) was stirred with LiOH.H2O (168 mg, 4.00 mmol) for 23 h. The THF was evaporated off under reduced pressure, then the remainder was diluted with H2O (10 mL). The mixture was washed with Et2O (2×20 mL), before being acidified with 2M HCl (5 mL) to pH1. The remainder was extracted with EtOAc (3×20 mL). The combined organic extracts were washed with brine (20 mL), dried (MgSO4), filtered, and evaporated to give the title compound: m/z (ES+)=694.4 [2M+NH4]+.
Name
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Ice
Quantity
35 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].Cl[C:6](=[O:12])[C:7]([O:9][CH2:10][CH3:11])=[O:8].[C:13]1([S:19][CH:20]2[CH2:22][CH2:21]2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C(Cl)Cl>[CH:20]1([S:19][C:13]2[CH:18]=[CH:17][C:16]([C:6](=[O:12])[C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:15][CH:14]=2)[CH2:22][CH2:21]1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
12.9 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
135 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
8.5 mL
Type
reactant
Smiles
ClC(C(=O)OCC)=O
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C1(=CC=CC=C1)SC1CC1
Step Four
Name
Ice
Quantity
35 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
before being stirred for an additional 70 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature below 10° C
TEMPERATURE
Type
TEMPERATURE
Details
on cooling to 0° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred further for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The CH2Cl2 layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with more CH2Cl2 (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
70 min
Name
Type
product
Smiles
C1(CC1)SC1=CC=C(C=C1)C(C(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.